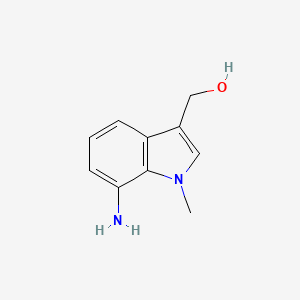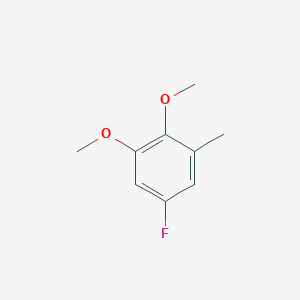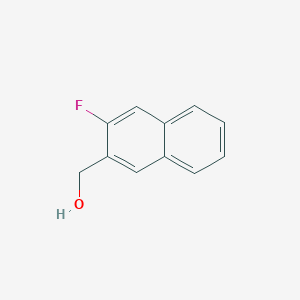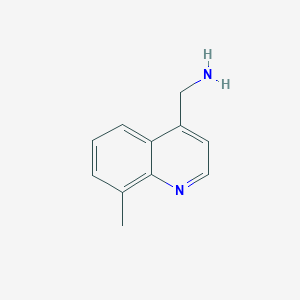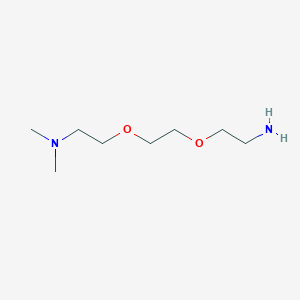
Dimethylamino-PEG2-C2-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamino-PEG2-C2-NH2 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamino-PEG2-C2-NH2 typically involves the reaction of dimethylamino compounds with PEG derivatives. The process generally includes the following steps:
Activation of PEG: The PEG derivative is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to form a reactive intermediate.
Nucleophilic Substitution: The activated PEG intermediate undergoes nucleophilic substitution with a dimethylamino compound, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG derivatives are activated using industrial-grade reagents.
Controlled Reaction Conditions: The nucleophilic substitution reaction is carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylamino-PEG2-C2-NH2 primarily undergoes nucleophilic substitution reactions due to the presence of the dimethylamino group. It can also participate in:
Oxidation: Under specific conditions, the dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products
N-oxide Derivatives: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Amines: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Dimethylamino-PEG2-C2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of targeted protein degradation.
Biology: Helps in the investigation of protein functions and interactions by selectively degrading specific proteins.
Medicine: Plays a role in drug discovery, particularly in developing therapies for diseases caused by aberrant protein functions.
Industry: Utilized in the production of specialized chemicals and materials .
Wirkmechanismus
Dimethylamino-PEG2-C2-NH2 functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamino-PEG3-C2-NH2: Another PEG-based linker with an additional ethylene glycol unit.
Dimethylamino-PEG4-C2-NH2: Contains two additional ethylene glycol units compared to Dimethylamino-PEG2-C2-NH2.
Uniqueness
This compound is unique due to its specific length and flexibility, which can influence the efficiency and selectivity of PROTACs. The choice of linker length can affect the spatial arrangement and binding affinity of the ligands, making this compound a valuable tool in optimizing PROTAC design .
Eigenschaften
Molekularformel |
C8H20N2O2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3 |
InChI-Schlüssel |
QOMMRYQLPDTSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



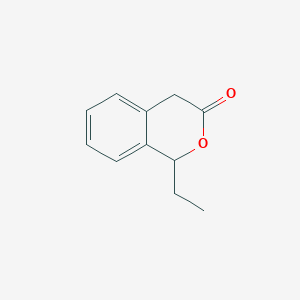
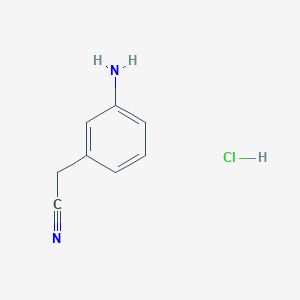
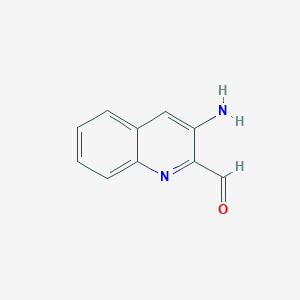

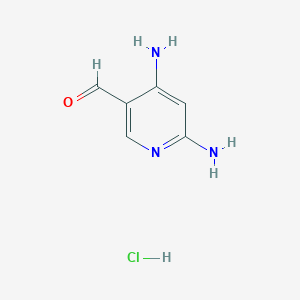
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

